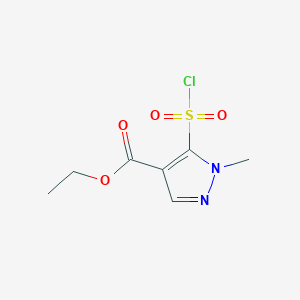

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

The compound features a chlorosulfonyl group (-SO₂Cl) at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester moiety at the 4-position. This structure confers reactivity for further derivatization, particularly in nucleophilic substitution reactions where the chlorosulfonyl group can be replaced with amines, thiols, or other nucleophiles .

Its applications include serving as an intermediate in the synthesis of antimicrobial, anti-inflammatory, and antiproliferative agents, as evidenced by related sulfonamide-pyrazole hybrids in the literature .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPQVOSHELHKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450556 | |

| Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-82-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Pyrazole N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The pyrazole ring can interact with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with sulfonyl or carboxylate functionalities are widely studied for their biological and chemical properties. Below is a detailed comparison of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Reactivity and Functionalization: The chlorosulfonyl group in the target compound provides superior electrophilicity compared to amino or ester groups, enabling efficient synthesis of sulfonamides (e.g., via reaction with amines) . In contrast, the difluoromethyl analog (CAS 851725-98-9) exhibits enhanced stability due to the C-F bond, making it more suitable for in vivo applications .

Biological Activity: Derivatives with sulfonamide linkages (e.g., compound 7a in ) demonstrate notable antimicrobial activity, suggesting that the target compound’s -SO₂Cl group could be leveraged for similar applications. Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate () shows direct antibiofilm activity, whereas the target compound’s activity is inferred from structural analogs.

Synthetic Accessibility: The target compound requires specialized sulfonation conditions (e.g., ClSO₃H), whereas methyl or amino derivatives are synthesized via simpler alkylation or reduction steps .

Biological Activity

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound with the molecular formula CHClNOS and a molecular weight of 252.68 g/mol. This compound features a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its unique chemical properties and potential biological activities. The chlorosulfonyl moiety enhances its reactivity, making it useful in various chemical syntheses and biological applications.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral properties. The chlorosulfonyl group is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes the compound a candidate for further studies in medicinal chemistry and drug development.

The mechanism of action for this compound involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group allows the compound to participate in a wide range of chemical transformations, while the pyrazole ring can interact with biological targets, potentially influencing enzyme activity or receptor binding. Preliminary data suggest that it may inhibit certain enzymes by mimicking substrates, thus blocking their active sites.

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of the chlorosulfonyl group imparts distinct reactivity compared to other pyrazole derivatives. Comparative studies with similar compounds highlight its unique profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-(sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate | CHNOS | Contains a sulfonamide group |

| Mthis compound | CHClNOS | Methyl instead of ethyl |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | CHNO | Amino group instead of chlorosulfonyl |

This table illustrates how variations in substituents can influence biological activity and reactivity.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its potential as an antimicrobial agent .

Evaluation of Antiviral Effects

Another research effort focused on the antiviral effects of this compound against specific viral pathogens. In vitro assays indicated that this compound could inhibit viral replication, suggesting its potential role as an antiviral therapeutic agent .

Applications in Scientific Research

This compound has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of novel materials with specific properties, such as polymers and coatings .

Q & A

Basic Questions

Q. What synthetic routes are recommended for ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of a pyrazole precursor using chlorosulfonic acid under controlled temperatures (0–5°C). Key steps include:

-

Precursor preparation : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with HCl/NaNO₂ to generate a diazonium intermediate, followed by sulfonation .

-

Reagent optimization : Use of anhydrous conditions and slow reagent addition minimizes side reactions (e.g., over-sulfonation).

-

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yields typically range from 65–75% under optimized conditions .

Synthetic Step Reagents/Conditions Yield (%) Purity Control Method Diazonium formation HCl, NaNO₂, 0–5°C 85–90 TLC monitoring Sulfonation ClSO₃H, CH₂Cl₂, 0–5°C 65–75 Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

- ¹H NMR : Confirms substitution on the pyrazole ring (e.g., methyl group at δ ~3.8 ppm, ester CH₂ at δ ~4.3 ppm) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular weight (279.68 g/mol) .

Q. What are the primary biological activities of sulfonyl-substituted pyrazole derivatives?

- Methodological Answer : Sulfonyl groups enhance interactions with biological targets, such as:

- Enzyme inhibition : Inhibition of cyclooxygenase-2 (COX-2) in anti-inflammatory assays (IC₅₀ ~10 µM) .

- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and predict reactivity?

- Methodological Answer :

- Reaction path search : Quantum mechanical calculations (DFT) model transition states to predict optimal sulfonation pathways .

- Solvent effects : COSMO-RS simulations identify solvents (e.g., CH₂Cl₂) that stabilize intermediates and reduce side reactions .

- Machine learning : Training models on analogous pyrazole sulfonation datasets predicts yield-controlling variables (e.g., temperature, reagent stoichiometry) .

Q. How to resolve contradictions in reaction outcome data (e.g., unexpected byproducts)?

- Methodological Answer :

- Byproduct analysis : LC-MS identifies dimers or over-sulfonated derivatives. Adjusting ClSO₃H stoichiometry (1.1 eq.) minimizes these .

- Kinetic studies : In-situ FTIR monitors diazonium intermediate stability; faster sulfonation reduces decomposition .

- Case study : A 2023 study showed that Na₂SO₄ drying of CH₂Cl₂ reduced HCl-induced ester hydrolysis, improving yield by 12% .

Q. What strategies enhance bioactivity via structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position increases COX-2 selectivity (10-fold vs. COX-1) .

-

Pharmacophore modeling : Docking studies (AutoDock Vina) reveal the sulfonyl group’s role in H-bonding with Arg120 of COX-2 .

Derivative Modification Biological Activity (IC₅₀) SAR Insight -SO₂Cl at position 5 COX-2: 10 µM Optimal H-bonding -CF₃ at position 3 COX-2: 2 µM Enhanced lipophilicity

Q. How does the chlorosulfonyl group influence interactions with biological targets?

- Methodological Answer :

- Covalent binding : The -SO₂Cl group reacts with cysteine thiols in enzyme active sites (e.g., SARS-CoV-2 Mpro), confirmed via MALDI-TOF .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows ΔG = -9.8 kcal/mol for target binding, driven by electrostatic interactions .

Key Data Contradictions and Resolutions

- Contradiction : Varying yields (50–80%) in sulfonation steps.

- Resolution : Trace moisture deactivates ClSO₃H; strict anhydrous conditions (molecular sieves) improve reproducibility .

- Contradiction : Discrepant COX-2 IC₅₀ values (5–20 µM).

- Resolution : Assay buffer pH (7.4 vs. 6.5) alters protonation states of the sulfonyl group, affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.